molecular formula C10H7FN2O3 B13616241 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13616241
M. Wt: 222.17 g/mol
InChI Key: NRUPVSVDHLSBDJ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluoro and methyl group on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoro-3-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can enhance binding affinity to certain enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of the oxadiazole ring.

    4-Fluoro-3-methoxyphenylboronic acid: Contains a methoxy group instead of a methyl group on the phenyl ring.

    3-Fluoro-4-methylphenylboronic acid: Similar but with different positioning of the fluoro and methyl groups.

Uniqueness

5-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity. The combination of the fluoro and methyl groups on the phenyl ring further enhances its potential for various applications in scientific research and industry.

Properties

Molecular Formula

C10H7FN2O3

Molecular Weight

222.17 g/mol

IUPAC Name

5-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H7FN2O3/c1-5-4-6(2-3-7(5)11)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15)

InChI Key

NRUPVSVDHLSBDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C(=O)O)F

Origin of Product

United States

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